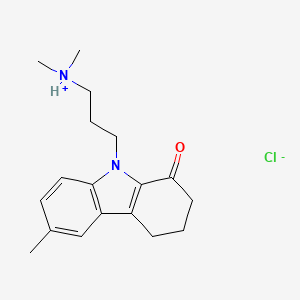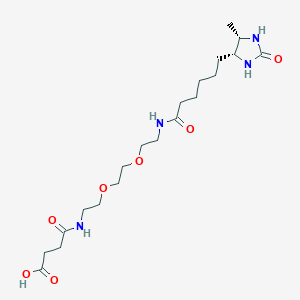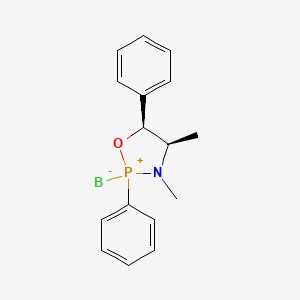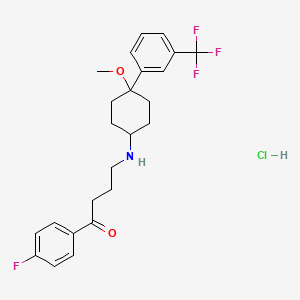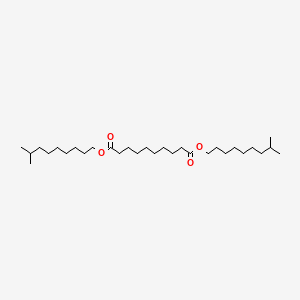
Diisodecyl sebacate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisodecyl sebacate is a clear, colorless, organic liquid at ambient temperatures. It is an ester derived from sebacic acid and isodecyl alcohol. This compound is primarily used as a plasticizer, which means it is added to materials to increase their flexibility, workability, and durability. This compound is particularly valued for its low-temperature performance and low volatility, making it suitable for applications in wire and cable insulation .
準備方法
Synthetic Routes and Reaction Conditions: Diisodecyl sebacate is synthesized through the esterification of sebacic acid with isodecyl alcohol. The reaction typically involves heating sebacic acid with isodecyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process. The resulting product is then purified through distillation to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control. The use of continuous distillation units helps in the efficient separation and purification of the product. The final product is subjected to quality control tests to ensure it meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions: Diisodecyl sebacate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions.
Common Reagents and Conditions:
Esterification: Sebacic acid and isodecyl alcohol in the presence of an acid catalyst.
Hydrolysis: this compound can be hydrolyzed back to sebacic acid and isodecyl alcohol in the presence of a strong acid or base.
Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Sebacic acid and isodecyl alcohol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
Diisodecyl sebacate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Employed in the formulation of certain biological assays and experiments where flexibility and low volatility are required.
Medicine: Utilized in the development of medical devices and drug delivery systems due to its biocompatibility.
Industry: Widely used in the manufacturing of wire and cable insulation, lubricants, and coatings.
作用機序
Diisodecyl sebacate functions primarily as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces, and increasing the flexibility and workability of the material. This mechanism involves the physical interaction of this compound molecules with the polymer chains, leading to a decrease in the glass transition temperature and an increase in the elongation at break of the polymer.
類似化合物との比較
Dioctyl sebacate: Another ester of sebacic acid, but with octyl alcohol instead of isodecyl alcohol.
Diisodecyl adipate: An ester of adipic acid and isodecyl alcohol, used for similar applications but with different performance characteristics.
Dioctyl adipate: An ester of adipic acid and octyl alcohol, known for its excellent low-temperature properties.
Uniqueness: Diisodecyl sebacate is unique due to its combination of low volatility and excellent low-temperature performance. This makes it particularly suitable for applications where both properties are critical, such as in wire and cable insulation. Its ability to maintain flexibility at low temperatures sets it apart from other plasticizers that may become brittle under similar conditions.
特性
CAS番号 |
28473-19-0 |
|---|---|
分子式 |
C30H58O4 |
分子量 |
482.8 g/mol |
IUPAC名 |
bis(8-methylnonyl) decanedioate |
InChI |
InChI=1S/C30H58O4/c1-27(2)21-15-9-7-13-19-25-33-29(31)23-17-11-5-6-12-18-24-30(32)34-26-20-14-8-10-16-22-28(3)4/h27-28H,5-26H2,1-4H3 |
InChIキー |
OAXZVLMNNOOMGN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCC(C)C |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


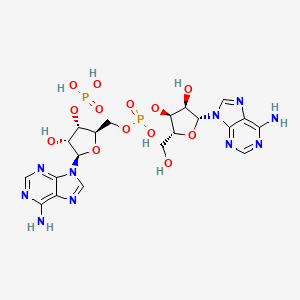
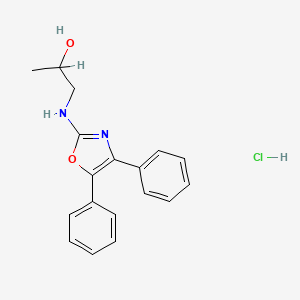
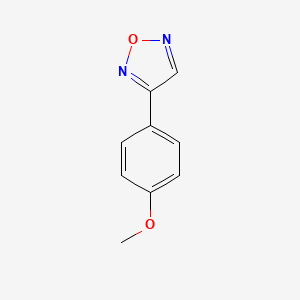

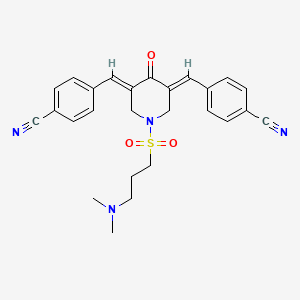

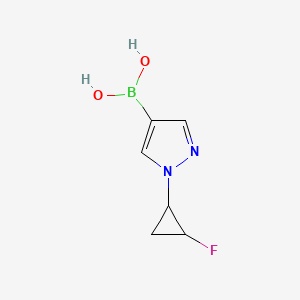
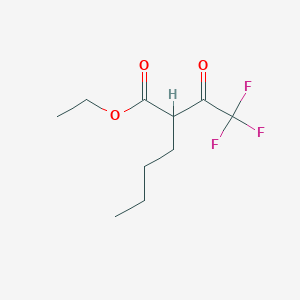
![diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride](/img/structure/B13730079.png)
